

Technical Support Center: Optimizing Coating Formulations for Enhanced Adhesion

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Compound of Interest

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor coating adhesion.

Troubleshooting Guide: Poor Coating Adhesion

Poor adhesion of film coatings to tablet cores can manifest as peeling, flaking, or logo bridging. This guide provides a systematic approach to identifying and resolving the root causes of such issues.

Question: My tablet coating is peeling or flaking. What are the potential causes and how can I fix it?

Answer:

Peeling or flaking of the coating is a clear indicator of adhesion failure. The underlying causes can be broadly categorized into substrate issues, formulation problems, and process parameter deviations.

1. Substrate and Surface Preparation:

The surface of the tablet core plays a critical role in establishing a strong bond with the coating.

- **Surface Contamination:** The presence of oils, grease, dust, or residual lubricants on the tablet surface can act as a barrier, preventing proper adhesion.^{[1][2]}

- Solution: Ensure thorough cleaning of the tablet cores before coating. Consider solvent wiping or implementing a de-dusting step immediately prior to entering the coater.[1]
Handle cores with gloves to prevent oils from hands from contaminating the surface.[2]
- Inadequate Surface Roughness: A very smooth or glossy tablet surface may not provide sufficient anchor points for the coating to mechanically interlock.[2][3]
 - Solution: Modify the tablet tooling to impart a slightly rougher surface. In some applications, chemical etching or abrasive blasting are used to profile the substrate, though this is less common for pharmaceutical tablets.[1][4]
- Tablet Core Properties: The physical properties of the tablet core, such as hardness and friability, can influence coating adhesion.[5] Very hard and non-porous cores can be difficult to wet, while highly friable cores can lead to erosion of the substrate under the coating.
 - Solution: Optimize the tablet core formulation and compression parameters to achieve a balance of hardness and porosity.

2. Coating Formulation:

The composition of the coating solution is paramount for achieving good adhesion.

- Polymer Selection: The choice of film-forming polymer is crucial. Some polymers inherently have better adhesive properties than others.[6][7]
 - Solution: Consider using polymers known for high adhesion, such as polyvinyl alcohol (PVA) or incorporating adhesion-promoting polymers like copovidone into your hypromellose (HPMC)-based formulation.[6]
- Plasticizer Concentration: Inadequate plasticizer can result in a brittle film with high internal stress, leading to cracking and peeling.[5][8]
 - Solution: Optimize the plasticizer-to-polymer ratio to ensure adequate film flexibility. The required amount will depend on the specific polymer used.
- Coating Solution Viscosity: High viscosity can hinder the proper spreading and wetting of the coating solution on the tablet surface.[6][8]

- Solution: Adjust the solids content of the coating suspension to maintain a viscosity that allows for effective atomization and film formation, typically below 300 cP.[6]

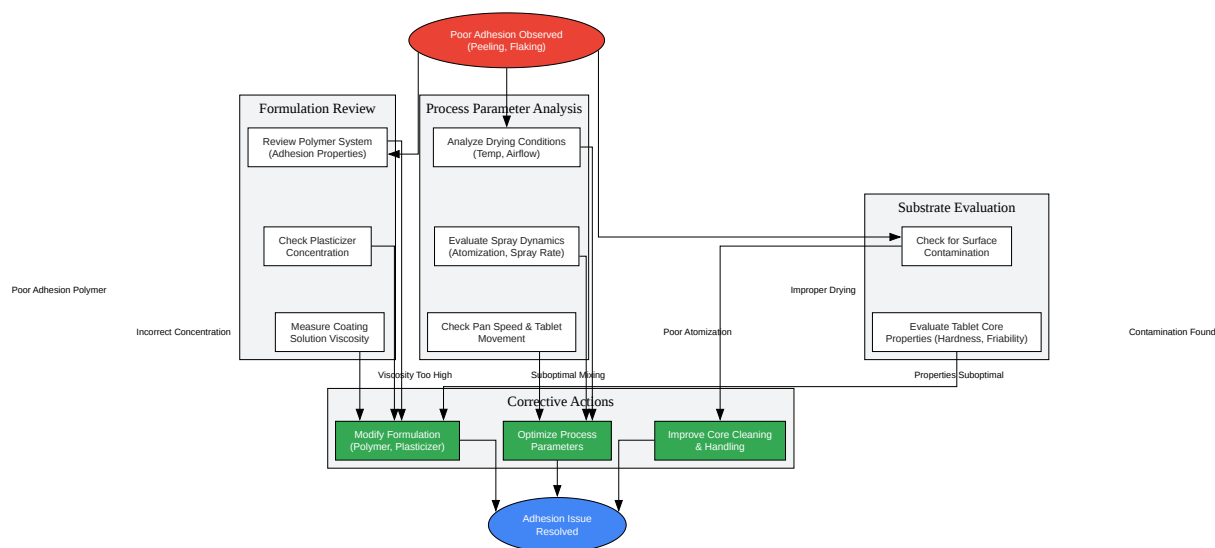
3. Processing Parameters:

The coating process itself must be carefully controlled to ensure a uniform and well-adhered film.

- Inadequate Drying: If the coating is not dried sufficiently, residual solvent can get trapped, weakening the bond between the coating and the substrate.[9][10] Over-wetting during the spraying process can also lead to picking and sticking, which are forms of adhesion failure. [8][11]
 - Solution: Optimize the inlet air temperature, airflow rate, and spray rate to ensure efficient drying without causing spray drying of the droplets before they reach the tablet surface. [12][13]
- Spray Dynamics: The atomization of the coating solution affects droplet size and distribution, which in turn impacts film formation.[6]
 - Solution: Adjust the atomizing air pressure and gun-to-bed distance to achieve a fine, uniform spray that adequately wets the tablet surface.[6][12]
- Pan Speed: The rotation speed of the coating pan influences tablet mixing and the time each tablet spends in the spray zone.[5][6]
 - Solution: Optimize the pan speed to ensure all tablets are uniformly exposed to the coating spray without causing excessive attrition.[8]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to diagnosing and resolving poor coating adhesion.



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Caption: Troubleshooting workflow for poor coating adhesion.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the adhesion of my coating?

A1: Several methods are available to measure coating adhesion, ranging from simple qualitative tests to more complex quantitative analyses.[\[14\]](#)[\[15\]](#)

- **Tape Test (ASTM D3359):** This is a common and simple method to assess adhesion. It involves making a series of cuts (either an 'X' or a cross-hatch pattern) through the coating to the substrate, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape.[\[16\]](#)[\[17\]](#) The amount of coating removed is then rated against a standard scale.
- **Pull-Off Test (ASTM D4541):** This is a quantitative method that measures the tensile force required to pull a loading fixture (dolly) adhered to the coating away from the substrate.[\[14\]](#)[\[15\]](#)[\[18\]](#) The result is reported in units of pressure (e.g., MPa or psi) and provides a direct measure of adhesion strength.
- **Scrape Test (ASTM D2197):** In this laboratory test, a stylus is pushed across the coated surface with increasing load until the coating is removed.[\[14\]](#)[\[15\]](#) This method determines the critical load required to cause adhesion failure.

Test Method	Principle	Output	Primary Use
Tape Test	Measures adhesion after cuts are made in the coating and tape is applied and removed. [16]	Qualitative rating (e.g., 0B-5B)	Quick quality control, job site testing. [15]
Pull-Off Test	Measures the tensile force needed to detach a dolly glued to the coating surface.	Quantitative (MPa or psi)	Laboratory analysis, performance specification.
Scrape Test	Determines the load required for a stylus to scrape the coating from the substrate. [15]	Quantitative (grams or kg)	Laboratory testing on smooth, flat surfaces. [14]

Q2: What is "logo bridging" and how is it related to poor adhesion?

A2: Logo bridging occurs when the film coating pulls away from the indentations of a debossed logo on the tablet core, forming a "bridge" over the logo.[11] This is a localized adhesion failure. It happens when the internal stress of the film, which develops during drying, exceeds the adhesive forces holding the film to the substrate within the logo.[6][11]

Solutions for Logo Bridging:

- **Improve Adhesion:** Select a coating formulation with inherently better adhesion characteristics.[8]
- **Reduce Internal Stress:** Optimize the plasticizer level to increase film flexibility.
- **Modify Logo Design:** A logo with wider and shallower indentations is less prone to bridging.
- **Adjust Process Parameters:** A lower spray rate or higher tablet bed temperature can sometimes help by allowing the film to conform better to the logo before it fully dries.

Q3: Can the properties of the tablet core itself affect coating adhesion?

A3: Absolutely. The tablet core is the foundation for the coating, and its properties are critical for good adhesion.[5][19]

- **Surface Energy:** The surface of the tablet core must be easily "wetted" by the coating solution for intimate contact and good adhesion to form. Hydrophobic active ingredients (APIs) on the surface can lead to high-energy surfaces that are difficult to wet.[6]
- **Porosity:** A certain degree of porosity in the tablet core can promote mechanical keying of the coating, enhancing adhesion. However, excessive porosity might lead to over-penetration of the coating solution.
- **Hardness and Friability:** As mentioned earlier, very hard tablets can be difficult to coat, while friable tablets can erode during the coating process, leading to a weak substrate for the coating to adhere to.[5]

Experimental Protocols

Protocol 1: Cross-Hatch Adhesion Test (Based on ASTM D3359, Method B)

Objective: To assess the adhesion of a coating to a tablet substrate using a qualitative tape test.

Materials:

- Coated tablets
- Sharp razor blade, scalpel, or a dedicated cross-hatch cutter
- Pressure-sensitive tape with adhesion of 400–450 N/m (e.g., 3M Scotch 610 or Permacel P-99)
- Illuminated magnifier

Methodology:

- Select a flat, representative area on the coated tablet.
- Using the cutting tool, make six parallel cuts through the film to the substrate. The cuts should be approximately 2 mm apart.
- Make a second set of six cuts at a 90-degree angle to the first set to create a grid pattern.
- Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.
- Cut a piece of the specified pressure-sensitive tape and center it over the grid.
- Press the tape down firmly with a fingertip to ensure good contact with the coating.
- Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly back upon itself at as close to a 180-degree angle as possible.
- Visually inspect the grid area for removal of coating and classify the adhesion according to the standard classification table (5B: no peeling or removal, to 0B: over 65% of the area removed).

Protocol 2: Pull-Off Adhesion Test (Based on ASTM D4541)

Objective: To determine the quantitative adhesion strength of a coating.

Materials:

- Coated tablets
- Portable pull-off adhesion tester (e.g., PosiTest AT)
- Loading fixtures (dollies) of a specified diameter
- Adhesive (e.g., a two-part epoxy)
- Solvent for cleaning

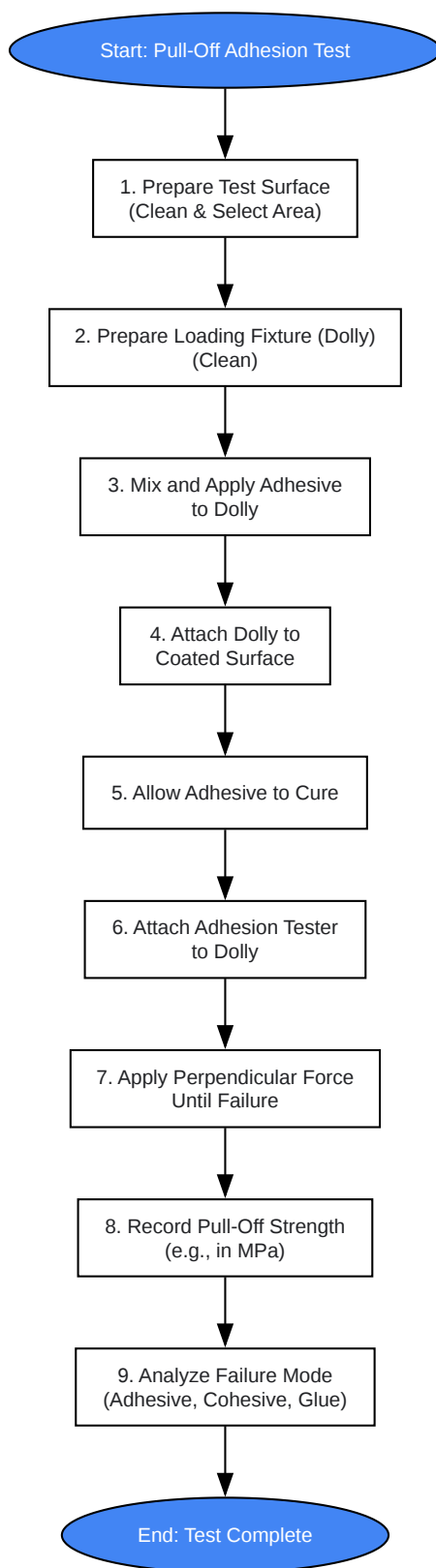
Methodology:

- Select a flat surface on the coated tablet.
- Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants.
- Mix the adhesive according to the manufacturer's instructions.
- Apply a thin, uniform layer of adhesive to the face of the dolly.
- Press the dolly firmly onto the prepared coated surface.
- Allow the adhesive to cure for the time specified by the manufacturer.
- If necessary, score around the dolly down to the substrate to isolate the test area.
- Attach the pull-off adhesion tester to the dolly.
- Apply a perpendicular tensile force at a smooth, continuous rate until the dolly is pulled off.
[\[16\]](#)
- Record the force at which failure occurred. This is the pull-off adhesion strength.

- Examine the face of the dolly to determine the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or glue failure).

Experimental Workflow Diagram

The following diagram outlines the workflow for performing a pull-off adhesion test.



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Caption: Workflow for the pull-off adhesion test.

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